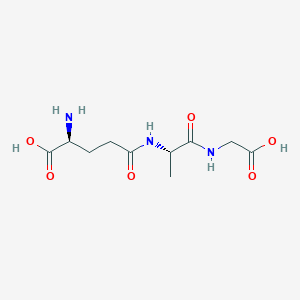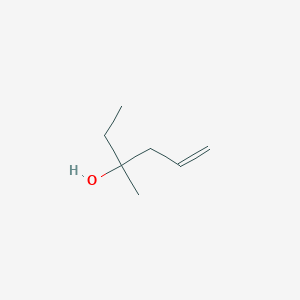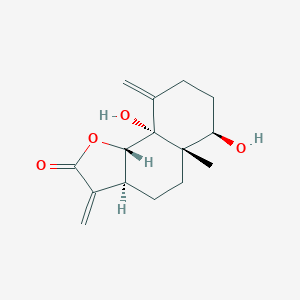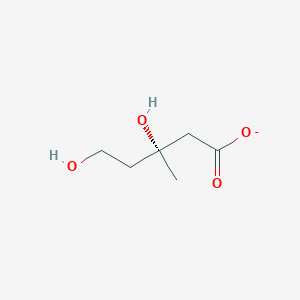
3,4-二氢-1,3-苯并恶嗪-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydro-1,3-benzoxazin-2-one (DBO) is a natural product derived from the metabolism of certain plant species, including maize, wheat, and rye. It is a member of the benzoxazinone family, which is a class of compounds known for their herbicidal, insecticidal, and fungicidal properties. DBO has been studied extensively in recent years due to its potential as a bioherbicide, as well as its potential for use in the development of new drugs and agrochemicals.
科学研究应用
医疗应用
2-取代的 4H-3,1-苯并恶嗪-4-酮衍生物,包括 3,4-二氢-1,3-苯并恶嗪-2-酮,已显示出广泛的医疗应用 . 它们被用作弹性蛋白酶抑制剂 ,抗肿瘤剂、酶抑制剂 ,以及蛋白酶抑制剂 .
工业应用
这些化合物也具有广泛的工业应用 . 它们被用于合成其他 2-取代的 4H-3,1-苯并恶嗪-4-酮衍生物 .
抗真菌应用
3,4-二氢-1,3-苯并恶嗪-2-酮的一些衍生物已显示出有希望的杀菌活性 . 例如,3-十二烷基-3, 4-二氢-4-甲基-2H-1,3-苯并恶嗪对核盘菌具有很高的效果 .
杀虫应用
一些 3,4-二氢-1,3-苯并恶嗪-2-酮衍生物已被评估其杀虫活性 . 例如,发现 3-壬基-3,4-二氢-4-甲基-2H-1,3-苯并恶嗪是针对斜纹夜蛾的有效昆虫生长调节剂(IGR) <svg class="icon" height="16" p-id="1735" t="17092
作用机制
Target of Action
It’s known that this compound is used as a substrate in oxidative dehydrogenative coupling reactions .
Mode of Action
3,4-Dihydro-1,3-benzoxazin-2-one undergoes an iron-catalyzed sp3 carbon–hydrogen bond functionalization . This process involves an oxidative dehydrogenative coupling reaction . A plausible one electron oxidation involved mechanism is proposed .
Biochemical Pathways
The biochemical pathways affected by 3,4-Dihydro-1,3-benzoxazin-2-one involve the construction of alkyl–aryl C (sp 3 )–C (sp 2) bonds . The sp3-C–H peroxidation of 3,4-dihydro-1,4-benzoxazin-2-ones was achieved under mild and simple catalyst-free reaction conditions . The C (sp3)-OO bond was constructed efficiently and could be further converted into C (sp3)–C (sp3), C (sp3)–C (sp2), C (sp3)–C (sp), C–P and C O bonds by late-stage functional group transformations .
Pharmacokinetics
The compound is known to be used in the synthesis of a range of biologically important alkylated benzoxazinone peroxides .
Result of Action
The result of the action of 3,4-Dihydro-1,3-benzoxazin-2-one is the synthesis of a range of biologically important alkylated benzoxazinone peroxides . These peroxides are synthesized in high yield with a good functional group tolerance .
Action Environment
The action of 3,4-Dihydro-1,3-benzoxazin-2-one is influenced by the reaction conditions. The experiments were performed under mild reaction conditions . The sp3-C–H peroxidation of 3,4-dihydro-1,4-benzoxazin-2-ones was achieved under mild and simple catalyst-free reaction conditions .
未来方向
生化分析
Biochemical Properties
3,4-Dihydro-1,3-benzoxazin-2-one has been found to interact with various enzymes and proteins. For instance, it has been shown to undergo sp3-C–H peroxidation under mild and simple catalyst-free reaction conditions . This process results in the synthesis of biologically important alkylated benzoxazinone peroxides .
Cellular Effects
The cellular effects of 3,4-Dihydro-1,3-benzoxazin-2-one are primarily observed in its interactions with human DNA topoisomerase I . This enzyme is crucial for solving topological problems of DNA during replication, transcription, chromatin assembly, and recombination processes .
Molecular Mechanism
The molecular mechanism of 3,4-Dihydro-1,3-benzoxazin-2-one involves its interaction with human DNA topoisomerase I . It has been found to inhibit this enzyme, preventing enzyme-substrate binding . This inhibition is achieved through the construction of a C(sp3)-OO bond, which can be further converted into various other bonds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-Dihydro-1,3-benzoxazin-2-one have been observed to change over time. For instance, it has been used as a substrate in an oxidative dehydrogenative coupling reaction . This reaction was performed under mild conditions, indicating the stability of the compound .
Metabolic Pathways
3,4-Dihydro-1,3-benzoxazin-2-one is involved in the benzoxazinoid biosynthetic pathway . This pathway involves several enzymes and cofactors, and leads to the storage of DI(M)BOA as glucoside conjugates .
属性
IUPAC Name |
3,4-dihydro-1,3-benzoxazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-8-9-5-6-3-1-2-4-7(6)11-8/h1-4H,5H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYREISBUILOLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OC(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80920818 |
Source


|
| Record name | 4H-1,3-Benzoxazin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80920818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1125-85-5 |
Source


|
| Record name | 2H-1,3-Benzoxazin-2-one, 3,4-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1,3-Benzoxazin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80920818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














